molecular formula C17H22ClNO4S B2843852 cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2176201-32-2

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2843852
CAS No.: 2176201-32-2
M. Wt: 371.88
InChI Key: PSXXYVLVEPJKPQ-UHFFFAOYSA-N
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Description

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a heterocyclic compound that contains a thiazepane ring, a chlorophenyl group, and a cyclopentyl ester

Scientific Research Applications

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-chlorophenylamine and a cyclopentanone derivative.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the thiazepane intermediate is reacted with cyclopentanol in the presence of an acid catalyst.

    Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazepane derivatives.

    Substitution: Various substituted thiazepane derivatives.

Mechanism of Action

The mechanism of action of cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
  • Cyclopentyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
  • Cyclopentyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Uniqueness

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity. The 1,1-dioxide functionality also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXXYVLVEPJKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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